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Compound of Interest

Compound Name:
Methyl 3-(piperidin-4-

yl)propanoate hydrochloride

Cat. No.: B599415 Get Quote

A comparative analysis of the structure-activity relationships (SAR) of methyl 3-(piperidin-4-
yl)propanoate hydrochloride derivatives and related analogues reveals their diverse

pharmacological potential across various therapeutic targets. While a singular, comprehensive

SAR study on this specific scaffold is not extensively documented, a comparative guide can be

constructed by examining research on structurally related compounds where the piperidin-4-yl

propanoate moiety is a key feature.

This guide synthesizes findings from studies on different classes of therapeutic agents,

including choline transporter inhibitors, local anesthetics, nociceptin receptor ligands, and

enzyme inhibitors, to provide insights into how structural modifications influence biological

activity.

Choline Transporter (CHT) Inhibitors
Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent

inhibitors of the presynaptic choline transporter (CHT), a critical protein for acetylcholine

synthesis.[1] The structure-activity relationship of these compounds highlights the importance

of substitutions on the piperidine ring.

Key SAR Insights:
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Piperidine Substitution: Removal of an isopropyl group from the piperidine ether significantly

reduces activity. However, a methylpiperidine ether analog was found to be equipotent with

the isopropyl analog.[1]

Position of Substitution: Moving the N-methylpiperidine from the 4-position to the 3-position

on the benzamide core is tolerated but results in decreased activity.[1]

Amide Group: Benzylic heteroaromatic amide moieties were found to be the most potent

among the variations studied.[1]

Compound Modification
IC50 (µM) at 100 nM

Choline

IC50 (µM) at 10 µM

Choline

10l
Unsubstituted

piperidine ether (NH)
>25 >25

10m (ML352)
N-Methylpiperidine

ether
0.17 0.14

Isopropyl analog
N-Isopropylpiperidine

ether
0.16 0.12

10n
3-(N-

methylpiperidine)oxy
0.98 0.45

Local Anesthetics
The local anesthetic potential of alkynylpiperidine derivatives has been explored, with a focus

on the influence of the acyl group at the 4-position of the piperidine ring.

Key SAR Insights:

Acyl Group: The nature of the acyl moiety (propionyl vs. benzoyl) significantly impacts

anesthetic activity. In a direct comparison, the benzoate derivative showed greater activity

than the propionate.[2]

Alkynyl Substituent: The presence of an alkyl group on the triple bond of the C4 substituent

on the piperidine ring positively influenced the anesthesia index and duration. The ester of 4-
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(octyn-1-yl)piperidol-1-propionic acid was the most active among the studied compounds.[2]

Nociceptin Receptor (NOP) Ligands
A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of ligands for

the nociceptin receptor (NOP). A key finding in this series is that modifications to the N-

substituent of the piperidine ring can modulate the compound's activity from agonism to

antagonism.[3][4]

Key SAR Insights:

Piperidine N-Substituent: The substituent at the N-1 position of the piperidine ring is a critical

determinant of whether the compound acts as an agonist or an antagonist at the NOP

receptor.[4] This allows for the fine-tuning of the pharmacological profile within the same

chemical scaffold.

Enzyme Inhibitors
The piperidin-4-yl scaffold is present in inhibitors of various enzymes, demonstrating its

versatility in drug design.

Soluble Epoxide Hydrolase (sEH) Inhibitors
2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide

hydrolase, an enzyme involved in inflammation.

Acetyl-CoA Carboxylase (ACC) Inhibitors
Disubstituted (4-piperidinyl)-piperazine derivatives have shown potent inhibitory activity against

acetyl-CoA carboxylases (ACCs), which are key enzymes in lipid synthesis.[5] Structure-based

design led to the discovery of indole derivatives with high in vitro potency.[5]

Experimental Protocols
Synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamide
derivatives
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A general synthetic route involves the coupling of a substituted benzoic acid with a piperidin-4-

ol derivative, followed by modifications of the piperidine nitrogen. The specific synthesis of the

active compound ML352 (10m) involves the reaction of 4-hydroxy-3-methoxybenzamide with

N-methyl-4-hydroxypiperidine under Mitsunobu conditions, followed by amide coupling with a

suitable amine.[1]

[³H]Hemicholinium-3 (HC-3) Binding Assay for CHT
Inhibition
The potency of compounds as CHT inhibitors is determined by their ability to displace the

binding of [³H]HC-3 to cell membranes expressing the choline transporter. The assay is

typically performed in the presence of varying concentrations of the test compound, and the

IC50 value is calculated from the resulting concentration-response curve.[1]

Visualizations
Below are diagrams illustrating a general experimental workflow for synthesis and a conceptual

signaling pathway.
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Caption: General experimental workflow for the synthesis and evaluation of piperidine

derivatives.
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Caption: Simplified signaling pathway showing the inhibition of the choline transporter (CHT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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